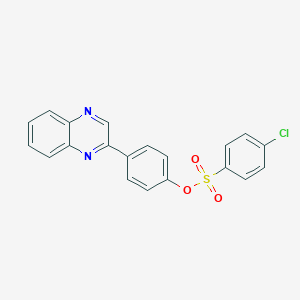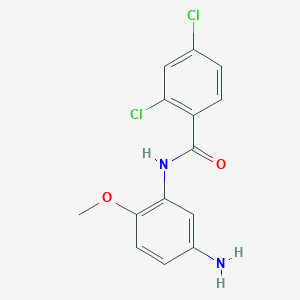![molecular formula C18H13ClN2OS B413677 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413677.png)
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group, a chloro substituent, and a fused imidazo-thiazole ring system, which contributes to its unique chemical and biological properties.
准备方法
The synthesis of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 6,8-dimethyl-2-aminobenzothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
化学反应分析
2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form substituted products
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the parent compound .
科学研究应用
作用机制
The mechanism of action of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it may interact with microbial enzymes, leading to its antimicrobial activity .
相似化合物的比较
Similar compounds to 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other imidazo[2,1-b]thiazole derivatives, such as:
- 2-(2-Bromo-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Fluoro-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
- 2-(2-Methyl-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
These compounds share a similar core structure but differ in the substituents on the benzylidene group. The uniqueness of this compound lies in its specific chloro substituent, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C18H13ClN2OS |
|---|---|
分子量 |
340.8g/mol |
IUPAC 名称 |
(2E)-2-[(2-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H13ClN2OS/c1-10-7-11(2)16-14(8-10)21-17(22)15(23-18(21)20-16)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b15-9+ |
InChI 键 |
VITPYUXBVHWLNL-OQLLNIDSSA-N |
SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
手性 SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2)C |
规范 SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413595.png)
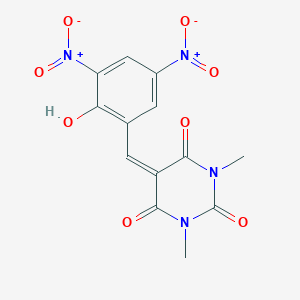
![5-(2,4-DIMETHOXYPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413602.png)
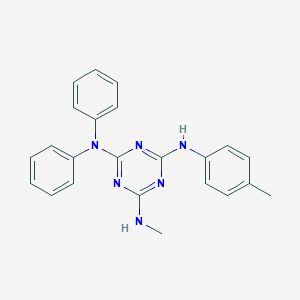
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413605.png)
![3-(isobutylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413606.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413608.png)
![N'-(2-Iodobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413610.png)
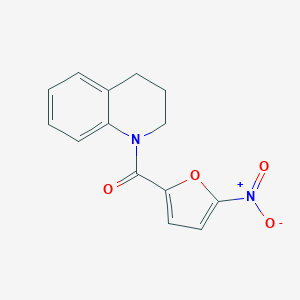
![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)
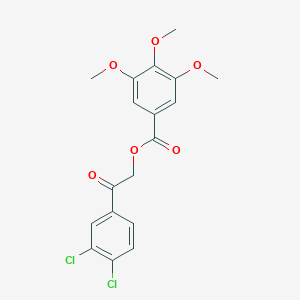
![4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B413616.png)
